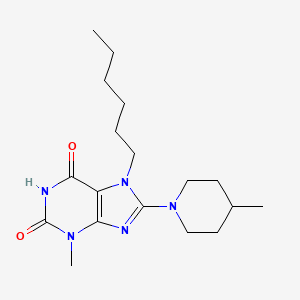

![molecular formula C14H11N3OS B2904881 3-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1003159-54-3](/img/structure/B2904881.png)

3-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .

Scientific Research Applications

Antimycobacterial Activity

Some derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones have shown significant activity against Mycobacterium tuberculosis and Mycobacterium bovis , which are responsible for tuberculosis in humans and animals, respectively .

ROCK Inhibition for Drug Discovery

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been found to reduce the phosphorylation level of Rho-associated protein kinase (ROCK) downstream signaling proteins. This can lead to changes in cell morphology and migration, providing a promising lead compound for drug discovery targeting ROCKs .

Antitumor Effects

Compounds like Piritrexim that inhibit dihydrofolate reductase (DHFR) have shown good antitumor effects, suggesting potential therapeutic applications for thieno[2,3-d]pyrimidin-4-yl derivatives in cancer treatment .

Synthesis of Novel Compounds

Thieno[2,3-d]pyrimidine derivatives have been synthesized with various moieties, such as imidazolidinedione, which could lead to the development of new therapeutic agents with diverse biological activities .

Synthetic Approaches for Derivatives

Versatile synthons like 3-amino-4-cyano-2-thiophenecarboxamides have been used for the preparation of thieno[2,3-d]pyrimidine derivatives, indicating a broad scope for chemical synthesis and exploration of new compounds .

Anticancer Activity

Derivatives such as tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-yl-pyrolidine-2-carboxylic acid have been studied for in vitro anticancer activity against cancer cell lines like MCF-7 and HCT-116, showing promising results compared to standard controls .

Mechanism of Action

- Thieno[3,2-d]pyrimidines, a class of chemical compounds, have diverse biological activities. They often interact with enzymes, receptors, or other cellular components .

- For example, some thieno[3,2-d]pyrimidines inhibit dihydrofolate reductase (DHFR), reducing tetrahydrofolate levels needed for RNA and DNA synthesis. This leads to cell death, making them potential anticancer agents .

Target of Action

Mode of Action

properties

IUPAC Name |

3-methyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c1-9-3-2-4-10(7-9)13(18)17-12-11-5-6-19-14(11)16-8-15-12/h2-8H,1H3,(H,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYDWIVEJGBBEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pent-4-enamide](/img/structure/B2904798.png)

![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2904802.png)

![1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-propoxybenzene](/img/structure/B2904803.png)

![2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2904806.png)

![Methyl 5-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2904808.png)

![(E)-N-[1-Benzofuran-2-yl(pyridin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2904810.png)

![N-[2-(4-Fluoroanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2904811.png)

![N-(4-((1H-pyrazol-1-yl)methyl)phenyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide](/img/structure/B2904813.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide](/img/structure/B2904817.png)